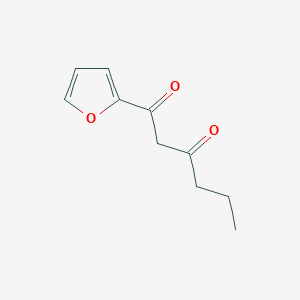

1-(Furan-2-yl)hexane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

1-(furan-2-yl)hexane-1,3-dione |

InChI |

InChI=1S/C10H12O3/c1-2-4-8(11)7-9(12)10-5-3-6-13-10/h3,5-6H,2,4,7H2,1H3 |

InChI Key |

RKZWTYXXZMMIPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Furan 2 Yl Hexane 1,3 Dione and Its Derivatives

Classical and Modern Approaches to 1,3-Diketone Synthesis

The construction of the 1,3-dicarbonyl moiety is a well-established field in organic synthesis, with a range of methods developed over the years. These techniques vary in their efficiency, substrate scope, and reaction conditions, from classic condensation reactions to more modern one-pot procedures.

Claisen Condensation and Related Carbonyl Coupling Reactions

The Claisen condensation represents the most classical and widely utilized method for the synthesis of 1,3-diketones. nih.gov This reaction involves the base-mediated condensation of an ester with a ketone, leading to the formation of a β-diketone. nih.govquimicaorganica.org The mixed Claisen condensation, specifically, is effective for producing 1,3-dicarbonyl compounds. quimicaorganica.org Over the years, numerous modifications to the original Claisen condensation have been developed to enhance selectivity, improve yields, simplify isolation, and provide more straightforward experimental protocols. bohrium.com

Recent advancements have focused on the direct synthesis of 1,3-diketones from carboxylic acids and ketones, a transformation for which no examples had been developed until 2014. nih.gov For instance, the treatment of phenylalkanoic acids with trifluoroacetic anhydride (B1165640) (TFAA) and trifluoromethanesulfonic acid (TfOH) has been shown to yield 1,3-diketones as the major products. nih.gov

The scope of the Claisen condensation has been expanded to include a variety of substrates. For example, diferrocenyl β-diketones have been prepared using a Claisen approach by reacting ferrocenyl esters with ferrocenyl ketones. nih.gov Similarly, a range of 2-thienyl diketones with varying perfluorinated side chain lengths have been synthesized via the condensation of 2-acetylthiophene (B1664040) with fluorinated esters. nih.gov

One-Pot Synthesis Strategies for 1,3-Diketones

Modern synthetic chemistry increasingly favors one-pot reactions due to their efficiency, reduced waste, and operational simplicity. Several one-pot strategies for the synthesis of 1,3-diketones have been developed. One such method involves the in situ generation of 1,3-diketones from ketones and acid chlorides, which are then immediately converted to other useful compounds like pyrazoles by the addition of hydrazine (B178648). organic-chemistry.orgacs.orgnottingham.ac.uk This approach is noted for its speed, generality, and chemoselectivity, tolerating a wide array of functional groups. acs.org

Another innovative one-pot synthesis allows for the creation of 1,3-diketones with a stereogenic quaternary center at the C-2 position. thieme-connect.com This is achieved through the oxidative-rearrangement of tertiary α-hydroxy epoxides using pyridinium (B92312) chlorochromate (PCC). thieme-connect.com Furthermore, an efficient synthesis of 1,3-diketones from aldehydes and ketones has been developed using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst. researchgate.net

Targeted Synthesis of 1-(Furan-2-yl)hexane-1,3-dione

The synthesis of the specific compound this compound requires careful selection of precursors and optimization of reaction conditions to achieve a high yield and purity.

Selection and Preparation of Key Precursors

The synthesis of this compound would logically proceed via a Claisen-type condensation. The key precursors for this reaction would be a furan-2-carbonyl derivative and a ketone. A plausible route involves the reaction of an ester of furan-2-carboxylic acid, such as methyl furan-2-carboxylate, with 2-hexanone. Alternatively, an activated form of furan-2-carboxylic acid, like furan-2-carbonyl chloride, could be reacted with the enolate of 2-hexanone. The synthesis of furan-containing chalcone (B49325) analogues, which are α,β-unsaturated ketones, has been reported, and these can serve as precursors to 1,4-diones through Stetter reactions. tuiasi.ro

| Precursor Type | Example Compound | Role in Synthesis |

| Furan-based electrophile | Methyl furan-2-carboxylate | Provides the furan-2-carbonyl moiety |

| Furan-based electrophile | Furan-2-carbonyl chloride | A more reactive acylating agent |

| Ketone nucleophile | 2-Hexanone | Provides the hexan-3-one backbone |

Catalytic Systems and Reaction Condition Optimization

The choice of catalyst and reaction conditions is critical for maximizing the yield and minimizing side reactions in the synthesis of this compound. For Claisen-type condensations, strong bases such as sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA) are typically employed to generate the ketone enolate. The choice of solvent is also important, with ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) being common.

For palladium-catalyzed syntheses of functionalized furans from 1,3-dicarbonyl compounds, catalysts like PdCl₂(CH₃CN)₂, Pd(OAc)₂, and Pd(acac)₂ have been evaluated. mdpi.com PdCl₂(CH₃CN)₂ was found to be the most effective, achieving high yields in shorter reaction times. mdpi.com The optimal conditions identified were using dioxane as the solvent, K₂CO₃ as the base, and CuCl₂ as an oxidant at 80 °C. mdpi.com

A rhodium-catalyzed reductive α-acylation of enones has been developed for the direct synthesis of 1,3-diketones. amazonaws.com For example, 1-(Furan-2-yl)-2-methylbutane-1,3-dione was synthesized in a 66% yield using this method. amazonaws.com

Derivatization and Functionalization of the Core Scaffold

Once synthesized, the this compound core scaffold can be further modified to create a diverse range of derivatives. The presence of the furan (B31954) ring and the 1,3-diketone moiety offers multiple sites for functionalization.

The 1,3-diketone can be used to synthesize various heterocyclic compounds. bohrium.com For example, reaction with hydrazines can yield pyrazoles. organic-chemistry.orgacs.orgnottingham.ac.uk The furan ring itself can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the diketone side chain will influence the regioselectivity of such reactions.

Palladium-catalyzed oxidative alkoxylation of α-alkenyl β-diketones provides an efficient route to 2,3,5-trisubstituted furans. acs.org Furthermore, a one-pot DBU-catalyzed reaction of 1,3-dicarbonyl compounds with 3-bromochromones leads to highly functionalized furan-based polyphenolics. researchgate.net Radical-cyclization reactions mediated by manganese(III) acetate (B1210297) have been used to synthesize furan-substituted dihydrofuran compounds from 1,3-dicarbonyls and alkenes. arkat-usa.org

| Reaction Type | Reagents | Product Class |

| Cyclocondensation | Hydrazine | Pyrazoles |

| Oxidative Alkoxylation | PdCl₂(CH₃CN)₂, CuCl₂ | Trisubstituted Furans |

| Conjugate Addition/Cyclization | DBU, 3-Bromochromones | Furan-based Polyphenolics |

| Radical Cyclization | Mn(OAc)₃, Alkenes | Furan-substituted Dihydrofurans |

Modifications at the Furan Ring Moiety

Modifications of the furan ring are essential for creating a diverse range of this compound derivatives. These modifications can influence the electronic properties and reactivity of the entire molecule.

Electrophilic Substitution: The furan ring is susceptible to electrophilic substitution reactions. For instance, nitration can introduce a nitro group onto the furan ring, which can then be reduced to an amino group.

Oxidation: The furan ring can undergo oxidation to yield derivatives such as furan-2,3-diones using oxidizing agents like potassium permanganate.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling reactions are employed to attach various substituents to the furan ring by reacting a furan-2-ylboronic acid with a halogenated precursor.

| Reaction Type | Reagents | Product Type | Reference |

| Electrophilic Substitution | Nitric acid, Sulfuric acid | Nitro-furan derivatives | |

| Oxidation | Potassium permanganate | Furan-2,3-dione derivatives | |

| Suzuki-Miyaura Coupling | Furan-2-ylboronic acid, Halogenated precursor, Palladium catalyst | Substituted furan derivatives |

Reactions at the Hexane-1,3-dione Active Methylene (B1212753) and Carbonyl Centers

The hexane-1,3-dione portion of the molecule contains highly reactive sites, namely the active methylene group (the CH2 group between the two carbonyls) and the carbonyl carbons themselves. These sites are pivotal for building more complex molecular architectures.

The active methylene group is acidic and can be deprotonated by a base to form a stable enolate ion. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. jove.com

Alkylation: The enolate can react with alkyl halides to introduce alkyl groups at the active methylene position.

Aldol (B89426) Condensation: The enolate can react with aldehydes or ketones in an aldol condensation to form β-hydroxy ketones, which can be subsequently dehydrated to α,β-unsaturated ketones. jove.com

Claisen Condensation: Crossed Claisen condensations, where the enolate of the dione (B5365651) reacts with an ester, can be used to extend the carbon chain. jove.comgoogle.com To avoid a mixture of products, this reaction is often performed with an ester that lacks α-hydrogens, or by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) for directed condensation. jove.com

The carbonyl groups are electrophilic and are susceptible to nucleophilic attack.

Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents like sodium borohydride.

Reaction with Amines: Primary amines can react with the diones to form enamines or, through cyclization, various nitrogen-containing heterocycles.

| Reaction Site | Reaction Type | Key Reagents/Conditions | Resulting Structure | Reference |

| Active Methylene | Alkylation | Base, Alkyl halide | Alkylated dione | |

| Active Methylene | Aldol Condensation | Base, Aldehyde/Ketone | β-hydroxy ketone or α,β-unsaturated ketone | jove.com |

| Active Methylene | Crossed Claisen Condensation | Base (e.g., LDA), Ester | Extended dicarbonyl compound | jove.comgoogle.com |

| Carbonyl Group | Reduction | Sodium borohydride | Dihydroxyhexane derivative | |

| Carbonyl Group | Reaction with Amines | Primary amine | Enamine or N-heterocycle |

Synthesis of Polyheterocyclic Compounds from this compound Derivatives

A significant application of this compound and its derivatives is their use as building blocks for the synthesis of polyheterocyclic compounds. mdpi.commdpi.com These reactions often involve the reactive dione moiety.

Pyrazoline and Pyrazole Synthesis: Reaction with hydrazine or its derivatives can lead to the formation of pyrazolines through cyclization, which can sometimes be oxidized to the corresponding pyrazoles. researchgate.netresearchgate.nettuiasi.ro

Pyridazine (B1198779) Synthesis: These diones can be converted into α-diazo-1,3-diketones, which are precursors for the synthesis of pyridazine rings through reactions like the Diaza-Wittig reaction. kuleuven.be

Fused Polyheterocycles: Through multi-step sequences, often involving cycloaddition reactions, complex fused polyheterocyclic systems can be constructed. mdpi.commdpi.com For example, a "click chemistry" approach using a 1,3-dipolar cycloaddition can be employed to create triazole-containing polyheterocycles. mdpi.com

| Starting Material Derivative | Key Reagents | Resulting Heterocycle | Reference |

| This compound | Hydrazine hydrate (B1144303) | Pyrazoline | researchgate.nettuiasi.ro |

| This compound | Phenylhydrazine | Phenyl-substituted pyrazoline | researchgate.nettuiasi.ro |

| α-Diazo-1,3-diketone derivative | Triphenylphosphine, Aldehyde | Pyridazine | kuleuven.be |

| Azide-modified furan derivative | Alkyne | 1,2,3-Triazole containing polyheterocycle | mdpi.com |

Purification and Isolation Techniques for Synthesized Compounds

The purification and isolation of this compound and its derivatives are crucial to obtain products of high purity for subsequent reactions and characterization. google.comgoogleapis.comgoogle.com A combination of techniques is often employed.

Chromatography: Column chromatography is a standard method for purification. nih.gov For furan derivatives, silica (B1680970) gel is a common stationary phase, with eluent systems like ethyl acetate/hexane (B92381). google.comnih.govnih.gov Gas chromatography (GC), particularly coupled with mass spectrometry (GC-MS), is a powerful analytical tool for separating and identifying furan derivatives, with non-polar columns often providing better separation. researchgate.netmdpi.com

Crystallization: If the synthesized compound is a solid, crystallization from a suitable solvent is an effective purification method. nih.gov

Extraction: Liquid-liquid extraction is frequently used during the work-up of synthesis reactions to separate the product from the reaction mixture. googleapis.com

Adsorption/Desorption: A method involving adsorption of furan derivatives onto activated carbon, followed by desorption with a solvent like ethanol (B145695) or acetone, can be used for purification, particularly for removing carbohydrates. google.comgoogleapis.com The solvent is then removed by evaporation, which can be done via atmospheric distillation or vacuum evaporation to yield the purified product. google.comgoogleapis.com

Solid-Phase Microextraction (SPME): For analytical purposes, SPME has proven to be a superior method for extracting volatile furan derivatives prior to GC analysis due to its high sensitivity. researchgate.netmdpi.com

| Technique | Description | Application Notes | Reference |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Commonly uses silica gel with ethyl acetate/hexane eluents. | google.comnih.govnih.gov |

| Gas Chromatography | Separation of volatile compounds in the gas phase. | Often coupled with MS for identification; non-polar columns are preferred. | researchgate.netmdpi.com |

| Crystallization | Formation of solid crystals from a solution. | Effective for solid products. | nih.gov |

| Adsorption on Activated Carbon | Selective adsorption of the furan derivative. | Useful for removing impurities like sugars; desorption with solvents like ethanol. | google.comgoogleapis.com |

| Solid-Phase Microextraction (SPME) | Extraction using a fiber coated with a polymeric material. | High sensitivity for trace analysis of volatile furan derivatives. | researchgate.netmdpi.com |

Spectroscopic and Structural Elucidation of 1 Furan 2 Yl Hexane 1,3 Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. For 1-(Furan-2-yl)hexane-1,3-dione, a full suite of one-dimensional and two-dimensional NMR experiments is required to assign all proton and carbon signals and to confirm the connectivity, especially considering the presence of keto-enol tautomerism.

¹H and ¹³C NMR for Proton and Carbon Environments

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The presence of both keto and enol forms of this compound in solution (typically in deuterated chloroform, CDCl₃) results in two distinct sets of signals, with their integration ratios reflecting the equilibrium distribution. rsc.org

The ¹H NMR spectrum of the enol form is characterized by a highly deshielded signal for the enolic proton, often appearing as a broad singlet around 16-17 ppm due to strong intramolecular hydrogen bonding. rsc.org The protons on the furan (B31954) ring typically appear as multiplets in the aromatic region (δ 6.5–7.6 ppm). The protons of the hexanoyl chain will appear in the aliphatic region (δ 0.9–2.6 ppm).

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the diketo form are typically found in the range of δ 180–205 ppm. amazonaws.com In the enol tautomer, one carbonyl signal is retained while the other is replaced by a carbon involved in a carbon-carbon double bond, appearing at a more shielded value. The furan ring carbons resonate in the olefinic region (δ 110–155 ppm). amazonaws.com

While specific experimental data for this compound is not publicly available, the expected chemical shifts can be inferred from closely related structures. For instance, data for analogous furan-containing diones have been reported. rsc.orgamazonaws.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ This table is predictive and based on data from analogous compounds.

| Assignment (Enol Form) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Enolic OH | ~16.0 | s (broad) | - |

| Furan H-5 | ~7.6 | m | - |

| Furan H-4 | ~7.3 | m | - |

| Furan H-3 | ~6.6 | m | - |

| Vinylic CH | ~6.2 | s | - |

| CH₂ (C4) | ~2.3 | t | J = 7.5 |

| CH₂ (C5) | ~1.7 | sextet | J = 7.5 |

| CH₃ (C6) | ~0.9 | t | J = 7.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ This table is predictive and based on data from analogous compounds.

| Assignment (Enol Form) | Predicted Chemical Shift (ppm) |

| C=O (C1, Furan side) | ~185 |

| C=O (C3, Alkyl side) | ~198 |

| Furan C-2 | ~152 |

| Furan C-5 | ~147 |

| Furan C-3 | ~118 |

| Furan C-4 | ~113 |

| Enol C-2 | ~95 |

| CH₂ (C4) | ~38 |

| CH₂ (C5) | ~26 |

| CH₃ (C6) | ~14 |

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would confirm the connectivity within the propyl chain fragment (-CH₂-CH₂-CH₃) by showing cross-peaks between adjacent methylene (B1212753) and methyl protons. It would also show correlations between the coupled protons on the furan ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. acs.orgmdpi.com For example, the proton signal at ~0.9 ppm would show a correlation to the carbon signal at ~14 ppm, confirming the assignment of the terminal methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. mdpi.com It is crucial for connecting different fragments of the molecule. Key expected correlations for this compound would include:

Correlations from the furan protons (H3, H4, H5) to the carbonyl carbon (C1) and other furan carbons (C2, C3, C4, C5).

Correlations from the methylene protons at C4 to the carbonyl carbon at C3 and the enol carbon at C2, confirming the attachment of the hexanoyl chain to the dione (B5365651) moiety.

Together, these 2D NMR experiments provide a complete and verified map of the molecular structure. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns under ionization.

Precise Molecular Weight Determination and Molecular Ion Confirmation

The molecular formula for this compound is C₁₀H₁₂O₃, which corresponds to a monoisotopic mass of 180.0786 Da. High-Resolution Mass Spectrometry (HRMS), often using soft ionization techniques like Electrospray Ionization (ESI), can measure this mass with high precision (typically to within 5 ppm). acs.org Observing a molecular ion peak (e.g., [M+H]⁺ at m/z 181.0859 or [M+Na]⁺ at m/z 203.0682) that matches the calculated value confirms the elemental composition of the molecule. rsc.org This technique is definitive in verifying the molecular formula. acs.org

Analysis of Fragmentation Patterns for Structural Information

Electron Ionization (EI) mass spectrometry, a harder ionization technique, causes the molecular ion to fragment in a predictable manner, providing a "fingerprint" that can be used for structural elucidation. aip.org The analysis of these fragments helps to confirm the arrangement of the constituent parts of the molecule. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl groups. This would lead to the formation of a furonyl cation ([C₄H₃O-CO]⁺, m/z 95) and the loss of the propyl group.

McLafferty Rearrangement: A common fragmentation for ketones with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage.

Cleavage of the side chain: Loss of alkyl fragments from the hexanoyl portion of the molecule.

The resulting mass spectrum would show a series of peaks corresponding to the mass-to-charge ratio (m/z) of these fragments, allowing for the reconstruction of the molecular structure. rsc.org

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending). It is particularly useful for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be a composite of the signals from both the keto and enol tautomers.

Keto Form: The two carbonyl groups (C=O) would give rise to strong, sharp absorption bands in the region of 1700–1730 cm⁻¹. amazonaws.com

Enol Form: The intramolecularly hydrogen-bonded carbonyl group and the C=C double bond of the enol system result in strong absorption bands at lower frequencies, typically around 1670 cm⁻¹ (for the conjugated C=O) and 1600 cm⁻¹, respectively. amazonaws.commdpi.com A very broad and strong absorption band for the hydrogen-bonded enolic O-H stretch would be expected in the 2500–3200 cm⁻¹ region.

Furan Ring: Characteristic C-H stretching vibrations for the aromatic furan ring appear above 3100 cm⁻¹. C=C stretching vibrations of the ring are observed in the 1500–1600 cm⁻¹ region.

Alkyl Chain: C-H stretching vibrations for the sp³ hybridized carbons of the hexanoyl chain are found just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). amazonaws.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound This table is predictive and based on data from analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Furan Ring | ~3140 | Medium |

| O-H Stretch (H-bonded) | Enol | 2500-3200 | Strong, Broad |

| C-H Stretch (Aliphatic) | Alkyl Chain | 2850-2960 | Strong |

| C=O Stretch | Diketone Form | 1700-1730 | Strong |

| C=O Stretch (Conjugated) | Enol Form | ~1670 | Strong |

| C=C Stretch | Furan Ring / Enol | 1500-1600 | Medium-Strong |

Characterization of Carbonyl Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of functional groups within a molecule. For β-dicarbonyl compounds like this compound, the carbonyl (C=O) stretching vibrations are particularly informative.

In general, the IR spectra of 1,3-diketones exhibit characteristic absorption bands corresponding to the C=O stretching vibrations. These bands are typically observed in the region of 1750–1685 cm⁻¹. For instance, in related diketone compounds, strong carbonyl stretching bands have been identified. psu.edu The precise frequency of these vibrations can be influenced by factors such as conjugation and intramolecular hydrogen bonding, which are relevant in the context of the furan ring and the potential for keto-enol tautomerism in this compound.

The presence of the furan ring, an electron-rich aromatic system, can lead to a slight lowering of the carbonyl stretching frequency due to conjugation. Furthermore, in the enol form, intramolecular hydrogen bonding between the hydroxyl group and the remaining carbonyl group would significantly lower the C=O stretching frequency, often to the 1640–1580 cm⁻¹ range. In some cases, two distinct carbonyl peaks may be observed, corresponding to the symmetric and asymmetric stretching of the two carbonyl groups.

Table 1: Representative Carbonyl (C=O) Stretching Frequencies in Related Diketone Compounds

| Compound | C=O Stretching Frequencies (cm⁻¹) | Reference |

|---|---|---|

| 1-Phenylbutane-1,3-dione | 1685 | jst.go.jp |

| 1,3-Diphenylpropane-1,3-dione | 1606, 1573, 1542 | semanticscholar.org |

| 2-Diazo-1-phenylbutane-1,3-dione | 1645 | pku.edu.cn |

This table presents data for structurally similar compounds to provide a likely range for the carbonyl vibrations in this compound.

Identification of Furan Ring Characteristic Modes

The furan ring has a set of characteristic vibrational modes that can be identified in the IR and Raman spectra. These include C-H stretching, C=C stretching, and ring breathing vibrations.

The aromatic C-H stretching vibrations of the furan ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the furan ring usually appear in the region of 1600–1450 cm⁻¹. For example, in furan itself, these bands are found around 1585, 1485, and 1380 cm⁻¹. researchgate.net Additionally, the C-O-C stretching vibrations of the furan ring are expected in the 1250–1000 cm⁻¹ range. The out-of-plane C-H bending vibrations are also characteristic and can help confirm the presence of the furan moiety.

In a study of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one, which also contains a furan-2-yl group, characteristic furan ring vibrations were assigned in its spectral analysis. researchgate.net Similarly, for this compound, these characteristic furan ring vibrations would be expected in its IR and Raman spectra, providing clear evidence for the presence of this heterocyclic ring.

Table 2: Characteristic Vibrational Modes of the Furan Ring

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| C=C Stretch | 1600–1450 |

| Ring Breathing/C-O-C Stretch | 1250–1000 |

| Out-of-plane C-H Bend | 900–700 |

This table provides a general overview of the expected vibrational frequencies for the furan ring.

Electronic Spectroscopy (UV-Vis and Fluorescence Spectroscopy)

Absorption and Emission Profile Analysis

The electronic absorption and emission properties of this compound are dictated by the electronic transitions within the molecule, primarily involving the furan ring and the dicarbonyl moiety. The UV-Vis absorption spectrum is expected to show bands corresponding to π→π* and n→π* transitions.

The π→π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the furan ring and the enol form of the diketone. The n→π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron from one of the oxygen atoms of the carbonyl groups to a π* antibonding orbital.

The fluorescence emission spectrum, when the compound is fluorescent, will typically be a mirror image of the lowest energy absorption band (the S₀→S₁ transition). The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, provides information about the difference in geometry between the ground and excited states. The solvent can have a significant effect on both the absorption and emission spectra, with polar solvents often causing a shift in the wavelength of maximum absorption and emission. scispace.com

For a related compound, 5-(2-ethylhexyl)-1,3-di(furan-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione, the maximum absorption wavelength (λmax) was observed to red-shift as the solvent polarity increased, with values of 359 nm in hexane (B92381) and 373 nm in DMF. researchgate.net

Table 3: Absorption and Emission Data for Structurally Related Furan-Containing Dyes

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| Furan-functionalized acetophenone (B1666503) (O1) | Dichloromethane | Not specified | Not specified | 8360 | scispace.com |

| Methoxyfuran-functionalized acetophenone (O2) | Dichloromethane | 349 | Not specified | 5700 | scispace.com |

| 5-Cyanofuranyl-substituted acetophenone (O3) | Dichloromethane | 313 | Not specified | 8590 | scispace.com |

This table illustrates the photophysical properties of similar compounds, highlighting the significant Stokes shifts observed.

Investigations into Photophysical Properties and Electronic Transitions

The photophysical properties of this compound, such as its fluorescence quantum yield and lifetime, are crucial for understanding its potential in applications like organic light-emitting diodes (OLEDs) or as a fluorescent probe. The quantum yield represents the efficiency of the fluorescence process, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state.

The electronic transitions can be further investigated using computational methods like time-dependent density functional theory (TD-DFT). These calculations can help to assign the observed absorption bands to specific electronic transitions, such as HOMO→LUMO transitions, and to predict the energies of these transitions. For instance, in a study of a donor-acceptor-donor monomer containing furan rings, TD-DFT was used to analyze the hole-electron excitation and characterize the nature of the electronic transitions as either localized π→π* or n→π* transitions. researchgate.net

The nature of the excited state, whether it is a locally excited (LE) state or a charge-transfer (CT) state, can also be elucidated. In molecules with donor and acceptor moieties, intramolecular charge transfer (ICT) can occur upon excitation, leading to a large change in the dipole moment and often resulting in a strong solvent dependence of the fluorescence spectrum.

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Bond Lengths, Angles, and Torsion Angles

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles.

This data would unequivocally establish the tautomeric form (keto or enol) present in the solid state. In the keto form, one would expect to find two distinct C=O double bonds with lengths around 1.20-1.23 Å and a C-C single bond connecting them. In the enol form, a C=C double bond within the six-membered ring formed by intramolecular hydrogen bonding would be observed, along with a C-O single bond for the hydroxyl group and a C=O double bond with a slightly longer bond length due to conjugation.

The crystal structure would also reveal the planarity of the molecule and the conformation of the hexanedione chain relative to the furan ring. The torsion angles would describe the rotational orientation of the different parts of the molecule. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, would provide insights into the packing of the molecules in the crystal lattice. semanticscholar.org

Table 4: Representative Bond Lengths from X-ray Crystallography of a Related Furan Derivative

| Bond | Bond Length (Å) |

|---|---|

| C-O (furan) | 1.36-1.38 |

| C=C (furan) | 1.33-1.35 |

| C-C (furan) | 1.42-1.45 |

This table is based on typical furan bond lengths and serves as an illustrative example.

Analysis of Intermolecular Interactions and Crystal Packing of this compound

A definitive analysis of the intermolecular interactions and crystal packing for the specific chemical compound this compound cannot be provided at this time. Extensive searches of prominent crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), as well as a thorough review of scientific literature, did not yield any published crystal structure data for this compound.

The determination of intermolecular interactions, such as hydrogen bonding and van der Waals forces, and the details of the crystal packing, including the crystal system, space group, and unit cell dimensions, are contingent upon the experimental results obtained from single-crystal X-ray diffraction analysis. Without this foundational data, a scientifically accurate and detailed discussion as outlined is not possible.

While research on related furan-containing β-diketone structures exists, providing general insights into their solid-state behavior, a direct and specific analysis for this compound remains elusive until its crystal structure is determined and made publicly available.

Table of Compounds Mentioned

Mechanistic and Reactivity Studies of 1 Furan 2 Yl Hexane 1,3 Dione

Keto-Enol Tautomerism in 1,3-Diketone Systems

1,3-dicarbonyl compounds, including 1-(Furan-2-yl)hexane-1,3-dione, exhibit a form of constitutional isomerism known as keto-enol tautomerism. This process involves the interconversion between a "keto" form, containing two carbonyl groups, and an "enol" form, which features a hydroxyl group and a carbon-carbon double bond. masterorganicchemistry.comlibretexts.orglibretexts.org This equilibrium is not a resonance phenomenon, as it involves the movement of both electrons and a proton. masterorganicchemistry.com Generally, the keto tautomer is more stable and predominates at equilibrium for simple ketones and aldehydes. masterorganicchemistry.comlibretexts.org However, for 1,3-dicarbonyls, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation, often leading to a higher proportion of the enol tautomer at equilibrium. libretexts.orgorganicchemistrytutor.com

Solvent Effects on Tautomeric Equilibria

The position of the keto-enol equilibrium is notably influenced by the solvent. nih.govrsc.org While it is often assumed that polar solvents favor the more polar keto tautomer, this is not always the case, as the enol form can also be polar. acs.org The ability of the solvent to form hydrogen bonds can dramatically influence the tautomerization process. nih.gov

Studies on various 1,3-dicarbonyl systems have demonstrated that the percentage of the enol form can vary significantly with the solvent. For instance, the enol content of acetylacetone (B45752) ranges from less than 2% in D₂O to 49% in CCl₄. masterorganicchemistry.com This solvent dependence arises from a combination of factors, including the solute's dipole moment and specific solute-solvent interactions. acs.orgrsc.org In some cases, polar solvents can enhance the stability of the enol form more effectively than nonpolar solvents. ruc.dk

Table 1: Keto-Enol Tautomer Content in Different Solvents This table is illustrative and based on general findings for 1,3-diketones, not specifically for this compound for which specific data was not found.

| Solvent | Keto Form (%) | Enol Form (%) |

|---|---|---|

| Water (D₂O) | >98 | <2 |

| Chloroform (CDCl₃) | ~10-30 | ~70-90 |

| Carbon Tetrachloride (CCl₄) | ~51 | ~49 |

| Acetone-d₆ | Variable | Variable |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | Stable Equilibrium | Stable Equilibrium |

Spectroscopic Signatures and Interconversion Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying keto-enol tautomerism. nih.govnih.gov Both ¹H and ¹³C NMR can be used to identify and quantify the different tautomeric forms present in a sample. nih.govresearchgate.net In ¹H NMR, the enol form is characterized by a vinylic proton signal, typically observed around 5-6 ppm, and a hydroxyl proton signal which can be broad and variable in position. researchgate.net The keto form shows characteristic signals for the active methylene (B1212753) protons.

Infrared (IR) spectroscopy also provides valuable information. The keto form exhibits two distinct carbonyl (C=O) stretching bands, while the enol form shows a C=O stretch at a lower frequency due to conjugation, and a broad O-H stretching band. nih.gov

Mass spectrometry has been used to study the fragmentation patterns of separated keto and enol tautomers. core.ac.uk The tautomers often show distinct fragmentation pathways, allowing for their identification. core.ac.uk The interconversion between tautomers is generally slow in the gas phase of a mass spectrometer. core.ac.uk

The dynamics of interconversion can be studied using techniques like time-resolved spectroscopy. researchgate.net The rate of interconversion can be influenced by catalysts, with both acids and bases able to accelerate the process. masterorganicchemistry.comlibretexts.org The mechanism for acid-catalyzed enolization involves protonation of a carbonyl oxygen followed by deprotonation at the alpha-carbon. libretexts.orglibretexts.org

Reactivity of the Active Methylene and Carbonyl Groups

The chemical reactivity of 1,3-diketones like this compound is characterized by the presence of two key functional groups: the active methylene group (the CH₂ group flanked by two carbonyls) and the carbonyl groups themselves. researchgate.net

Electrophilic and Nucleophilic Reaction Pathways

The active methylene group is acidic due to the electron-withdrawing nature of the adjacent carbonyl groups, making it a potent nucleophile upon deprotonation. researchgate.net This nucleophilicity is central to many of its reactions. For example, it can undergo reactions with various electrophiles. nih.govrsc.org

Conversely, the carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. uzh.ch The enol form of the diketone also presents a nucleophilic center at the α-carbon. nih.gov

Condensation and Addition Reactions of the Diketone Moiety

The dual reactivity of 1,3-diketones allows them to participate in a wide array of condensation and addition reactions. They are valuable building blocks in the synthesis of various heterocyclic compounds. nih.govresearchgate.net

Condensation Reactions: 1,3-diketones readily undergo condensation reactions with nucleophiles such as hydrazines and hydroxylamine (B1172632) to form pyrazoles and isoxazoles, respectively. researchgate.net Aldol-type condensations are also common, where the enolate of the diketone reacts with aldehydes or ketones. osti.gov For instance, the reaction of a 1,3-diketone with an aldehyde can lead to the formation of a xanthene derivative under acidic conditions. researchgate.net

Addition Reactions: The active methylene group can participate in Michael additions to α,β-unsaturated compounds. tuiasi.ro Furthermore, 1,3-diketones can undergo addition reactions to internal alkynes, catalyzed by transition metal complexes like cationic iridium, to yield highly substituted products. acs.org

Coordination Chemistry: Ligand Properties and Metal Complexation

β-Diketones are renowned for their ability to act as excellent chelating ligands for a vast range of metal ions. grafiati.comresearchgate.net The enolate form of the diketone coordinates to a metal center through both oxygen atoms, forming a stable six-membered ring. The introduction of a heterocyclic substituent like a furan (B31954) ring can introduce additional coordination sites, potentially leading to the formation of polynuclear structures. grafiati.comnih.gov

Fluorinated β-diketones, a related class of compounds, are particularly noted for forming stable and volatile metal complexes. researchgate.netmdpi.com The coordination of two β-diketone ligands around a central metal atom often results in a cis geometry. grafiati.com These metal complexes have found applications in various fields, including catalysis and materials science. mdpi.combeilstein-journals.org The synthesis of heterometallic complexes, containing two or more different metal ions, can be achieved using β-diketonate ligands as building blocks. mdpi.com

Formation of Metal-Diketone Complexes

This compound readily acts as a bidentate ligand, coordinating with metal ions through the two oxygen atoms of the β-diketone group to form chelate rings. idosi.org The formation of these complexes can be achieved through several synthetic routes. A common method involves the reaction of the β-diketone with a metal salt, such as a metal chloride or acetate (B1210297), in a suitable solvent like ethanol (B145695) or a mixture of ethanol and water. idosi.orgnih.gov The reaction is often carried out under reflux conditions to ensure completion. In some cases, a base such as sodium hydroxide (B78521) or potassium hydroxide is used to deprotonate the diketone, facilitating the coordination to the metal ion. idosi.org

The furan ring, with its own electron-donating properties, can influence the stability and reactivity of the resulting metal complexes. The synthesis of various transition metal complexes with analogous β-diketones has been widely reported, suggesting that this compound can form stable complexes with metals such as copper(II), nickel(II), cobalt(II), and others. idosi.orgresearchgate.net For instance, the synthesis of a Cu(II)-diketonate complex from a similar diketone yielded a green-colored product in high yield. idosi.org The stability of these complexes is often enhanced by the chelate effect, where the bidentate nature of the ligand leads to a more thermodynamically stable ring structure with the metal ion.

The general reaction for the formation of a metal complex with this compound (represented as L) can be illustrated as follows:

Mⁿ⁺ + nL⁻ → MLₙ

Where Mⁿ⁺ is a metal ion with charge n, and L⁻ is the deprotonated form of the diketone. The stoichiometry of the resulting complex (the value of n) depends on the coordination number and oxidation state of the metal ion.

Characterization of Metal-Ligand Binding Modes and Stoichiometry

The characterization of metal complexes of this compound involves a variety of spectroscopic and analytical techniques to determine the binding mode of the ligand and the stoichiometry of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the diketone to the metal ion. In the IR spectrum of the free ligand, a strong absorption band corresponding to the C=O stretching vibration is typically observed. Upon complexation, this band shifts to a lower frequency, indicating the weakening of the C=O bond due to the coordination of the oxygen atom to the metal. idosi.org Additionally, new bands corresponding to the M-O (metal-oxygen) stretching vibrations may appear in the far-IR region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons in the ligand upon coordination can confirm the binding to the metal. For diamagnetic complexes, sharp NMR signals are observed, allowing for detailed structural elucidation. For paramagnetic complexes, the signals may be broadened or shifted significantly, which can also provide insights into the metal-ligand interactions. nih.gov

Electronic Spectroscopy (UV-Vis): The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion and charge transfer transitions between the metal and the ligand. These spectra can help in determining the geometry of the complex. mdpi.com For example, the position and intensity of the d-d bands can distinguish between octahedral, tetrahedral, or square planar geometries. grafiati.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex, which in turn helps to confirm the stoichiometry (metal-to-ligand ratio). idosi.org

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in the complex, which is used to verify the proposed formula and stoichiometry. idosi.org

Molar Conductance Measurements: The molar conductivity of a solution of the complex can be measured to determine whether the complex is an electrolyte or a non-electrolyte. researchgate.net This helps in understanding if any counter-ions are present outside the coordination sphere. Complexes of this compound with transition metals are often found to be non-electrolytes, indicating that the charge of the metal ion is neutralized by the coordinated ligands. researchgate.netajol.info

Based on studies of similar β-diketone complexes, the stoichiometry is often found to be 1:2 (metal:ligand), forming neutral complexes with divalent metal ions. researchgate.netgrafiati.com However, other stoichiometries such as 1:1 or 1:3 are also possible depending on the metal and reaction conditions. researchgate.net

Below is an interactive data table summarizing the expected characterization data for a hypothetical metal complex of this compound.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes of this compound are primarily determined by the nature of the metal ion and the geometry of the coordination sphere.

Electronic Properties: The electronic spectra of these complexes, as mentioned earlier, show bands arising from d-d transitions and ligand-to-metal or metal-to-ligand charge transfer. The energy of these transitions is dependent on the ligand field strength of the diketone and the geometry of the complex. The furan moiety can influence the electronic properties by affecting the electron density on the coordinating oxygen atoms, thereby modulating the ligand field strength.

Magnetic Properties: The magnetic properties of the complexes depend on the number of unpaired electrons in the d-orbitals of the metal ion.

Paramagnetism: Complexes with one or more unpaired electrons will be paramagnetic. The magnetic moment of these complexes can be measured using techniques like the Evans method or a SQUID magnetometer. nih.gov The measured magnetic moment can help in determining the spin state and sometimes the geometry of the complex. For example, octahedral Ni(II) complexes are expected to have a magnetic moment of around 2.8-3.5 B.M., while square planar Ni(II) complexes are diamagnetic (magnetic moment of 0 B.M.). ajol.info

Diamagnetism: Complexes where all electrons are paired will be diamagnetic and will be repelled by a magnetic field.

The magnetic susceptibility measurements provide valuable information to propose the geometry of the complexes. grafiati.com For instance, many transition metal complexes of β-diketones have been found to be paramagnetic, consistent with octahedral or tetrahedral geometries. researchgate.netajol.info

The following table summarizes the expected magnetic properties for some common transition metal complexes of this compound in an octahedral geometry.

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT and TD-DFT)

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful quantum chemical methods used to predict the electronic properties and spectra of molecules. nih.govresearchgate.net For β-diketones, these calculations can elucidate the stability of keto-enol tautomers, which is a key characteristic of this class of compounds. ruc.dk However, specific studies applying these methods to 1-(Furan-2-yl)hexane-1,3-dione are absent from the current body of scientific literature.

Geometry Optimization and Electronic Structure Analysis

No published studies were found that detail the geometry optimization or electronic structure analysis of this compound using DFT methods. Such an analysis would typically involve calculating bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. nih.gov The energy gap between the HOMO and LUMO indicates the chemical stability and electronic transport properties. There are currently no available research data detailing the HOMO-LUMO energies or the FMO analysis for this compound.

Simulation and Validation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods are frequently used to simulate spectroscopic data (such as NMR, IR, and UV-Vis spectra) to aid in the characterization and validation of experimentally synthesized compounds. researchgate.net A search of scientific databases yielded no studies that have published simulated spectra for this compound for comparison with experimental values.

Molecular Dynamics and Molecular Modeling Studies

Molecular dynamics (MD) simulations provide insight into the time-dependent behavior of molecules, including conformational changes and interactions with their environment.

Conformational Analysis and Intramolecular Interactions

A detailed conformational analysis of this compound, which would identify stable conformers and the nature of intramolecular interactions (like hydrogen bonding in the enol form), has not been reported. For similar β-keto-enol structures, intramolecular hydrogen bonding is a dominant factor in determining their preferred conformation. nih.govacs.org

Intermolecular Interaction Analysis (e.g., with catalysts or receptors)

The study of how this compound interacts with other molecules, such as catalysts or biological receptors, is crucial for understanding its potential applications. researchgate.net No molecular modeling or docking studies detailing these intermolecular interactions for this specific compound are currently available.

Reaction Mechanism Elucidation via Computational Methods

The synthesis of this compound, a β-dicarbonyl compound, is commonly achieved through a Claisen condensation reaction. This reaction involves the base-catalyzed condensation of an ester with a ketone. For the synthesis of the target compound, this would typically involve the reaction of 2-acetylfuran (B1664036) with an ester of butyric acid, such as ethyl butyrate. Computational chemistry provides powerful tools to investigate the intricate details of this reaction mechanism, including the identification of transition states and the determination of the reaction's energy profile. pearson.comsudhirnama.inlibretexts.orgbyjus.commasterorganicchemistry.com

Transition State Analysis for Key Synthetic Transformations

The Claisen condensation proceeds through a series of key steps, each characterized by a specific transition state. Density Functional Theory (DFT) calculations are a common computational method used to model these transition states. ulpgc.eschinesechemsoc.org For the synthesis of this compound from 2-acetylfuran and ethyl butyrate, the following transition states are critical:

Transition State of Enolate Formation (TS1): The reaction initiates with the deprotonation of the α-carbon of 2-acetylfuran by a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. sudhirnama.inlibretexts.orgbyjus.com The transition state for this step involves the partial abstraction of the α-proton by the base and the simultaneous delocalization of the developing negative charge onto the carbonyl oxygen. The geometry of this transition state is crucial for determining the rate of enolate formation.

Transition State of Alkoxide Elimination (TS3): The tetrahedral intermediate formed after the nucleophilic attack is unstable and collapses to reform the carbonyl group, leading to the elimination of an alkoxide leaving group (e.g., ethoxide). sudhirnama.inlibretexts.orgbyjus.com The transition state for this elimination step involves the partial cleavage of the carbon-oxygen bond of the leaving group and the partial formation of the new carbonyl π-bond.

Transition State of Final Deprotonation (TS4): The resulting β-diketone product is more acidic than the starting ketone. A final, rapid, and essentially irreversible deprotonation of the α-carbon between the two carbonyl groups by the alkoxide base drives the reaction to completion according to Le Châtelier's principle. libretexts.org The transition state for this step is characterized by the transfer of a proton from the β-diketone to the base.

The geometries and energies of these transition states can be computationally modeled to understand the steric and electronic factors that influence the reaction rate and selectivity.

Energy Profile Determination for Reaction Pathways

The energy profile of a reaction pathway illustrates the change in potential energy as the reactants are converted into products, passing through various intermediates and transition states. For the Claisen condensation synthesis of this compound, a representative energy profile would display the relative energies of the reactants, intermediates, transition states, and the final product.

A generalized energy profile for the base-catalyzed Claisen condensation is presented below:

Interactive Data Table: Generalized Energy Profile for Claisen Condensation

| Reaction Coordinate | Species | Relative Gibbs Free Energy (kcal/mol) (Illustrative) | Description |

| 1 | 2-Acetylfuran + Ethyl Butyrate + Base | 0 | Initial Reactants |

| 2 | TS1 | +15 to +20 | Transition state for the deprotonation of 2-acetylfuran to form the enolate. ulpgc.es |

| 3 | Furan-2-yl Enolate + Ethyl Butyrate | +5 to +10 | Intermediate enolate formation. |

| 4 | TS2 | +20 to +25 | Transition state for the nucleophilic attack of the enolate on the ester carbonyl. This is often the highest energy barrier. rsc.org |

| 5 | Tetrahedral Intermediate | +10 to +15 | Unstable intermediate formed after C-C bond formation. |

| 6 | TS3 | +12 to +18 | Transition state for the elimination of the alkoxide leaving group. |

| 7 | This compound + Alcohol + Base | -5 to 0 | Formation of the initial β-diketone product. |

| 8 | TS4 | -3 to +2 | Transition state for the final deprotonation of the β-diketone. This step has a very low activation energy. |

| 9 | Deprotonated this compound + Alcohol + Conjugate Acid | -15 to -20 | Final, stabilized deprotonated product which drives the equilibrium forward. libretexts.org |

| 10 | This compound (after acidic workup) | -10 to -15 | Final neutral product after neutralization. |

Note: The energy values in the table are illustrative and can be influenced by the specific base, solvent, and temperature conditions of the reaction. The relative ordering of the transition state energies can also vary. rsc.org

Applications of 1 Furan 2 Yl Hexane 1,3 Dione in Chemical Sciences

Role as a Versatile Synthetic Building Block

The utility of β-diketones as foundational materials in organic synthesis is well-established. icm.edu.pl Their ability to exist in keto-enol tautomeric forms is central to their reactivity, allowing them to act as bidentate nucleophiles. This characteristic is fundamental to the construction of more complex molecular architectures.

Precursor for Complex Organic Molecules

The furan (B31954) moiety within 1-(Furan-2-yl)hexane-1,3-dione introduces additional reaction pathways, making it a valuable synthon. Furans are recognized for their role as versatile building blocks in the synthesis of a wide array of complex molecules, including natural products. The reactivity of the furan ring allows for transformations that can lead to diverse carbocyclic and heterocyclic structures. While specific examples detailing the use of this compound as a precursor for intricate organic molecules are not readily found in the literature, the known reactivity of its constituent parts suggests significant potential.

Synthesis of Diverse Heterocyclic Scaffolds (e.g., pyrazoles, pyridazines, flavones)

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and β-diketones are pivotal starting materials in this field.

Pyrazoles: The condensation reaction between a 1,3-dicarbonyl compound and hydrazine (B178648) or its derivatives is a classical and widely used method for the synthesis of pyrazoles. This reaction proceeds through a cyclocondensation mechanism. Given this well-established synthetic route, it can be postulated that this compound would react with hydrazines to yield pyrazoles bearing both a furan and a propyl substituent. The specific reaction conditions would likely influence the regioselectivity of the final product.

Pyridazines: The synthesis of pyridazines can also be accomplished using 1,4-dicarbonyl compounds, which can be derived from furan-containing precursors. The reaction with hydrazine hydrate (B1144303) typically leads to the formation of the pyridazine (B1198779) ring. While direct synthesis from 1,3-diketones is less common, the versatility of the furan ring in this compound could potentially be exploited to construct the necessary 1,4-dicarbonyl intermediate for pyridazine synthesis.

Flavones: Flavones, a class of flavonoids, are often synthesized through methods involving 1,3-diketone intermediates, such as the Baker-Venkataraman rearrangement. This process involves the cyclization of a 2-hydroxyaroyl-substituted 1,3-diketone. To synthesize a flavone (B191248) from this compound, the furan ring would need to be part of a larger phenolic structure, or the synthesis would target flavone analogues where the typical phenyl group is replaced by a furan moiety.

Applications in Catalysis

The ability of β-diketones to form stable complexes with a vast number of metal ions is a key aspect of their application in catalysis. These metal complexes can function as both homogeneous and heterogeneous catalysts.

Ligands in Homogeneous and Heterogeneous Catalytic Systems

Metal complexes of β-diketones are widely used as catalysts in various organic transformations, including oxidation, reduction, and polymerization reactions. icm.edu.pl The electronic and steric properties of the β-diketone ligand can be fine-tuned by modifying its substituents, which in turn influences the catalytic activity of the metal center. The presence of the furan ring and the propyl group in this compound would confer specific solubility and electronic properties to its metal complexes. While there is a lack of specific studies on the catalytic applications of this compound complexes, the general utility of related β-diketonate complexes suggests their potential in this area.

Influence on Reaction Selectivity and Efficiency

The structure of the ligand in a metal-based catalyst is crucial in determining the selectivity (chemo-, regio-, and enantioselectivity) and efficiency of a catalytic reaction. The specific coordination environment provided by the this compound ligand, including the potential for secondary interactions involving the furan's oxygen atom, could lead to unique catalytic behaviors. Research in this area would be necessary to explore and establish these potential effects.

Development of Advanced Materials

Furan-containing polymers are a growing area of interest for the development of sustainable and functional materials. The furan ring can participate in reversible Diels-Alder reactions, which can be exploited to create self-healing polymers and other dynamic materials.

Although there is no specific literature on the incorporation of this compound into polymers, its structure suggests several possibilities. For instance, it could be modified to be incorporated as a monomer in polyester (B1180765) or polyamide synthesis, or its metal complexes could be used as additives to improve the properties of existing polymers, such as conferring UV resistance. icm.edu.pl The development of advanced materials from this specific compound remains an area for future exploration.

Components in Optoelectronic and Photovoltaic Devices

The incorporation of furan-containing building blocks into conjugated polymers for organic photovoltaic (OPV) applications has garnered significant interest. Furan is a five-membered aromatic heterocycle that, when integrated into polymer backbones, can influence the material's electronic and physical properties. Furan's weaker aromaticity compared to thiophene (B33073) can lead to increased solubility of the resulting polymers, which is advantageous for solution-based processing of thin films for electronic devices. researchgate.net

While this compound has not been explicitly reported as a monomer in the synthesis of polymers for optoelectronic and photovoltaic devices, its structure is amenable to such applications. The furan ring can be incorporated into the main chain of a conjugated polymer, and the dione (B5365651) functionality could be used for further chemical modifications or to influence the polymer's solubility and morphology.

Research on furan-containing polymers for solar cells has demonstrated their potential to achieve significant power conversion efficiencies. lbl.govlbl.gov These polymers often exhibit low band-gaps, which is a desirable characteristic for absorbing a broad range of the solar spectrum. lbl.gov The development of furan-based polymers is also driven by the fact that furan derivatives can be sourced from renewable biomass, presenting a more sustainable alternative to petroleum-based materials. researchgate.netlbl.gov

The table below summarizes the performance of some reported furan-containing polymers in bulk heterojunction (BHJ) solar cells, illustrating the potential of this class of materials.

| Polymer | Acceptor | Power Conversion Efficiency (PCE) |

| PDPP2FT | PC71BM | Up to 5.0% |

| PDPP3F | PC71BM | Up to 4.1% |

Data extracted from a study on furan-containing low band-gap polymers. lbl.gov

Precursors for Polymeric and Coordination Polymeric Materials

The dione moiety of this compound makes it a candidate as a ligand for the synthesis of coordination polymers. Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands, which can result in one-, two-, or three-dimensional structures. semanticscholar.org The β-dicarbonyl group can chelate to a metal center, and if the furan ring is also involved in coordination or is part of a larger bridging structure, polymeric materials can be formed.

While there are no specific reports on coordination polymers synthesized from this compound, the field of coordination polymers is vast and employs a wide variety of organic ligands. nih.govmdpi.comnih.govresearchgate.net The properties of the resulting coordination polymers, such as their porosity, thermal stability, and catalytic activity, are highly dependent on the choice of both the metal ion and the organic ligand.

In the broader context of polymer chemistry, furan-based monomers are being explored for the synthesis of bio-based polyesters and polyamides. researchgate.net For instance, furan-2,5-dicarboxylic acid is a well-known monomer derived from biomass that is used to produce polyesters with properties comparable to those of petroleum-based plastics like poly(ethylene terephthalate) (PET). researchgate.net While this compound is not a dicarboxylic acid, its reactive dione functionality could potentially be utilized in other types of polymerization reactions, such as the synthesis of polyketones or through condensation reactions after conversion to other functional groups.

Analytical Chemistry Applications

Derivatizing Agent for Detection and Quantification of Analytes

One of the most promising applications of this compound in analytical chemistry is as a derivatizing agent. The β-dicarbonyl moiety is known to react with certain analytes to form more easily detectable derivatives. A notable example is the reaction of 1,3-diones with aldehydes. This reaction, often carried out prior to chromatographic analysis, converts the aldehydes into stable, UV-active, or fluorescent derivatives, thereby enhancing their detection and quantification.

The use of cyclohexane-1,3-dione as a derivatizing reagent for the analysis of low molecular weight aldehydes by micellar electrokinetic chromatography (MEKC) with diode array detection has been demonstrated. nih.govresearchgate.net This method offers high selectivity and sensitivity for aldehydes such as formaldehyde, acetaldehyde, and propionaldehyde. nih.gov The derivatization reaction typically involves the condensation of the aldehyde with the active methylene (B1212753) group of the 1,3-dione.

Given the chemical similarity, this compound is expected to undergo similar reactions with aldehydes. The resulting derivative would incorporate the furan chromophore, which could be advantageous for UV-Vis or fluorescence detection. The table below shows the limits of detection (LODs) achieved for various aldehydes using cyclohexane-1,3-dione as a derivatizing agent, highlighting the potential sensitivity of such methods.

| Analyte | Limit of Detection (LOD) (mg/L) |

| Formaldehyde | 0.01 |

| Acetaldehyde | 0.02 |

| Propionaldehyde | 0.02 |

| Valeraldehyde | 0.7 |

Data from a study using cyclohexane-1,3-dione as a derivatizing agent. nih.gov

High-performance liquid chromatography (HPLC) is another common technique for the analysis of derivatized aldehydes. researchgate.netsigmaaldrich.com The use of a derivatizing agent like this compound could allow for the development of robust and sensitive HPLC methods for the determination of aldehydes in various matrices, including food, environmental, and biological samples.

Development of Sensing Probes and Reagents

The structural features of this compound also make it a potential building block for the development of chemical sensors and probes. The dione functionality can act as a binding site for metal ions, while the furan ring can be part of a larger conjugated system that exhibits changes in its optical properties upon binding.

For instance, polymer-based fluorescent chemosensors incorporating a propane-1,3-dione moiety have been developed for the detection of metal ions like Cu(II) and Fe(III). nih.govresearchgate.net In these sensors, the coordination of the metal ion to the dione group leads to a quenching of the polymer's fluorescence, allowing for sensitive detection. Similarly, furan-based fluorescent hydrazones have been synthesized and shown to act as sensors for anions like fluoride (B91410) and cyanide. researchgate.net

While no sensing applications of this compound have been specifically reported, its structure suggests that it could be chemically modified to create selective and sensitive probes for various analytes. For example, it could be incorporated into a larger molecule or polymer designed to exhibit a fluorescent or colorimetric response upon interaction with a target species.

Concluding Remarks and Future Research Directions

Current Gaps and Unexplored Avenues in Research

While the synthesis and basic properties of 1-(Furan-2-yl)hexane-1,3-dione and related compounds have been explored, there remain significant gaps in our understanding. A comprehensive investigation into its solid-state structure through X-ray crystallography is needed to fully understand its molecular geometry and intermolecular interactions. The exploration of its reactivity in a wider range of organic transformations could unveil novel synthetic pathways to complex molecules. Furthermore, a systematic study of its coordination chemistry with a broader array of transition metals and lanthanides could lead to the discovery of complexes with unique magnetic, optical, or catalytic properties.

Potential for Novel Synthetic Methodologies and Chemical Transformations

Future research could focus on developing more efficient and environmentally friendly synthetic methods for this compound and its derivatives. This could involve the use of green solvents, catalysts, and energy-efficient reaction conditions. The unique reactivity of the furan (B31954) ring, such as its susceptibility to cycloaddition reactions, could be exploited in novel chemical transformations to construct complex polycyclic systems.

Exploration of Expanded Applications in Chemical Technologies and Materials Science

The potential applications of this compound and its metal complexes in materials science are largely untapped. Research could be directed towards their use as building blocks for metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. Their potential as sensitizers in photodynamic therapy or as components of organic light-emitting diodes (OLEDs) also warrants investigation.

Interdisciplinary Research Opportunities in Coordination Chemistry and Computational Science

The synergy between experimental coordination chemistry and computational science offers exciting opportunities. Density functional theory (DFT) calculations can be employed to predict the structures, electronic properties, and reactivity of the metal complexes of this compound. This computational insight can guide the rational design of new complexes with desired properties for specific applications, accelerating the pace of discovery in this field.

Q & A

Q. What are the established synthetic routes for 1-(Furan-2-yl)hexane-1,3-dione, and what reaction conditions optimize yield?

A common method involves the condensation of cyclohexane-1,3-dione with furan-2-carbaldehyde in absolute ethanol using piperidine as a catalyst. The reaction is heated under reflux (~3 hours), followed by acid quenching (e.g., HCl) to precipitate the product. Purification via filtration and recrystallization yields the compound. Key parameters for optimization include solvent choice (ethanol or toluene), catalyst loading, and reaction time .

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization typically employs:

- Infrared Spectroscopy (IR): To confirm carbonyl (C=O, ~1690 cm⁻¹) and furan ring (C-O, ~750 cm⁻¹) functional groups.

- Nuclear Magnetic Resonance (NMR): H NMR signals at δ 6.5–7.9 ppm (furan protons) and δ 2.5–3.5 ppm (diketone methylene groups) verify structure .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 177 [M⁺]) confirm molecular weight .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend storage in anhydrous environments (desiccators) at 4°C to prevent hydrolysis of the diketone moiety. Accelerated degradation tests (e.g., 40°C/75% relative humidity) show <5% decomposition over 30 days. Solubility in polar aprotic solvents (DMSO, DMF) ensures long-term stability in solution .

Advanced Research Questions

Q. What computational strategies predict the bioactivity of this compound derivatives?

- PASS (Prediction of Activity Spectra for Substances): Predicts anti-tubercular activity (Pa score >0.68) based on structural similarity to known enoyl-ACP reductase inhibitors .

- Molecular Docking (e.g., ArgusLab 4.0.1): Identifies binding interactions with residues (Tyr158, Met103) in Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 2H7M). Hydrogen bonding and electrostatic interactions are critical for inhibitory activity .

Q. How does structural modification of the diketone or furan moieties enhance enzyme inhibition?

- Furan Ring Modifications: Introducing electron-withdrawing groups (e.g., nitro) increases binding affinity to hydrophobic enzyme pockets.

- Diketone Functionalization: Alkyl chain elongation (e.g., hexane vs. butane) improves membrane permeability, as evidenced by MIC values (3.1 µg/mL for optimized derivatives) .

Q. What experimental and computational methods validate the compound’s role in enzyme inhibition?

- In Vitro Assays: Alamar Blue assays against M. tuberculosis H37Rv quantify minimum inhibitory concentrations (MIC).

- Q-SiteFinder: Predicts protein-ligand binding sites (e.g., enoyl-ACP reductase) by analyzing energy-minimized enzyme structures .

- ADMET Profiling: Computational tools (e.g., SwissADME) assess pharmacokinetic properties, such as LogP (2.1) and bioavailability scores (0.55), guiding lead optimization .

Q. What are the challenges in resolving crystallographic data for this compound?

- Crystal Growth: Requires slow evaporation of ethanol/water mixtures.

- SHELX Refinement: Utilizes SHELXL for structure solution, with challenges in modeling disordered diketone conformers. High-resolution data (>1.0 Å) are critical for accurate refinement .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.